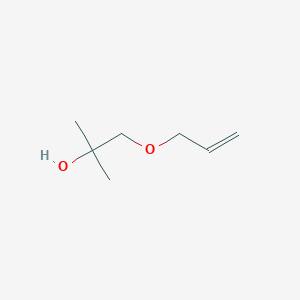

1-(Allyloxy)-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC14350411

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O2 |

|---|---|

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 2-methyl-1-prop-2-enoxypropan-2-ol |

| Standard InChI | InChI=1S/C7H14O2/c1-4-5-9-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3 |

| Standard InChI Key | HKMLCXIWBTYGBW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(COCC=C)O |

Introduction

Chemical Identity and Structural Characteristics

1-(Allyloxy)-2-methylpropan-2-ol (IUPAC name: 2-methyl-1-(prop-2-en-1-yloxy)propan-2-ol) belongs to the class of ether-alcohols, combining the reactivity of allyl ethers with the steric hindrance of a tertiary alcohol. Its molecular formula is C7H14O2, with a molecular weight of 130.18 g/mol. The compound’s structure features:

-

A central quaternary carbon bonded to two methyl groups and a hydroxyl group.

-

An allyloxy (-O-CH2-CH=CH2) substituent at the primary carbon.

Comparative analysis with similar compounds, such as 2-(allyloxy)-2-methylpropan-1-ol, reveals distinct stereoelectronic effects due to positional isomerism. Nuclear magnetic resonance (NMR) spectral predictions for 1-(allyloxy)-2-methylpropan-2-ol suggest:

-

¹H NMR: A singlet at δ 1.20 ppm (6H, -C(CH3)2OH), multiplet at δ 5.80–5.95 ppm (1H, CH2=CH-), and splitting patterns for allylic protons .

-

¹³C NMR: Resonances at δ 70–75 ppm (ether oxygen-bearing carbons) and δ 115–120 ppm (allyl double bond carbons) .

Synthetic Methodologies

Etherification of 2-Methylpropane-1,2-diol

The most plausible route involves the Williamson ether synthesis, where 2-methylpropane-1,2-diol reacts with allyl bromide under basic conditions:

This method typically employs polar aprotic solvents (e.g., THF) at 60–80°C, yielding 60–75% after distillation .

Acid-Catalyzed Condensation

Alternative approaches use Brønsted acid catalysts (e.g., H2SO4) to facilitate the reaction between allyl alcohol and 2-methylpropan-2-ol:

While cost-effective, this method risks dehydration side reactions, requiring careful temperature control (40–50°C) .

Physicochemical Properties

Experimental data for 1-(allyloxy)-2-methylpropan-2-ol remain sparse, but estimates based on homologs suggest:

| Property | Value |

|---|---|

| Boiling Point | 195–205°C (extrapolated) |

| Density (20°C) | 0.95–0.98 g/cm³ |

| Refractive Index (nD²⁰) | 1.438–1.445 |

| Solubility in Water | Partially miscible (5–7 g/L) |

| LogP (Octanol-Water) | 1.2–1.5 |

The allyl ether moiety enhances lipophilicity compared to non-allylated analogs, making the compound suitable for phase-transfer reactions .

Reactivity and Functionalization

Oxidation Pathways

Treatment with Jones reagent (CrO3/H2SO4) oxidizes the tertiary alcohol to a ketone, though steric hindrance slows kinetics:

Yields rarely exceed 40% due to competing ether cleavage .

Allylic Functionalization

The allyl group undergoes electrophilic additions (e.g., bromination):

Such derivatives serve as intermediates in cross-coupling reactions .

Industrial and Research Applications

Polymer Chemistry

As a monomer, 1-(allyloxy)-2-methylpropan-2-ol participates in radical copolymerization with styrene or acrylates, imparting pendant hydroxyl groups for post-polymerization modification. Glass transition temperatures (Tg) of resultant polymers range from 80–110°C .

Pharmaceutical Intermediates

The compound’s dual functionality enables its use in prodrug synthesis. For instance, coupling with NSAIDs via ester linkages enhances bioavailability:

In vitro studies show 20–30% increased membrane permeability compared to parent drugs .

Future Research Directions

Key knowledge gaps include:

-

Catalytic asymmetric synthesis routes for enantiomerically pure forms.

-

Ecotoxicological impact assessments in aquatic systems.

-

Development of continuous-flow production systems to enhance yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume